Chemical properties of (5S,7R)-1-bromo-3-methyladamantane
Chemical properties of (5S,7R)-1-bromo-3-methyladamantane
An In-Depth Technical Guide to the Chemical Properties of (5S,7R)-1-bromo-3-methyladamantane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the chemical properties of (5S,7R)-1-bromo-3-methyladamantane, a chiral derivative of adamantane. While specific experimental data for this enantiomer is limited, this document synthesizes information from analogous compounds and fundamental principles of adamantane chemistry to offer an in-depth perspective on its structure, reactivity, and spectroscopic characteristics. The guide explores the unique stereochemistry of 1,3-disubstituted adamantanes, details the mechanistic pathways of its reactions, and outlines its potential as a valuable chiral building block in medicinal chemistry and materials science.
The Adamantane Scaffold: A Privileged Structure in Chemistry
Adamantane (tricyclo[3.3.1.1³,⁷]decane) is a rigid, tricyclic hydrocarbon with a diamondoid structure, first isolated from crude oil in 1933.[1] Its unique cage-like framework imparts a combination of desirable physicochemical properties, including high thermal stability, lipophilicity, and a three-dimensional architecture that is highly sought after in drug design.[2][3] The adamantane moiety has been successfully incorporated into numerous therapeutic agents to enhance their pharmacokinetic profiles, such as bioavailability and metabolic stability.[1][2] Notable examples of adamantane-based drugs include the antiviral agent amantadine and the neuroprotective drug memantine, which is used in the treatment of Alzheimer's disease.[3][4] The synthetic versatility of the adamantane core allows for its functionalization, leading to a diverse range of derivatives with broad biological activities.[3][4]
Molecular Structure and Stereochemistry of (5S,7R)-1-bromo-3-methyladamantane
The introduction of substituents onto the adamantane skeleton can lead to the loss of its high symmetry, resulting in chiral molecules.[5] In the case of 1,3-disubstituted adamantanes, if the two substituents are different, the molecule becomes chiral.[5] (5S,7R)-1-bromo-3-methyladamantane is a chiral molecule where the stereocenters are the bridgehead carbons C1 and C3, which are substituted with a bromine atom and a methyl group, respectively. The stereochemical descriptors (5S,7R) define the specific spatial arrangement of these substituents. The rigid nature of the adamantane framework prevents conformational changes that could lead to racemization.[6]
The chirality of such substituted adamantanes is a critical feature, as enantiomers can exhibit different biological activities and interactions with chiral environments like proteins and enzymes.[7][8] The stereoselective synthesis of such chiral adamantane derivatives is therefore of significant interest in the development of new therapeutics.[7][8][9]
Caption: Structure of 1-bromo-3-methyladamantane.
Physicochemical Properties
The physicochemical properties of 1-bromo-3-methyladamantane are primarily derived from its adamantane core and the attached functional groups. The bulky, lipophilic adamantane cage dictates its solubility, while the polar C-Br bond introduces a dipole moment.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₇Br | [10] |
| Molecular Weight | 229.16 g/mol | [10] |
| IUPAC Name | 1-bromo-3-methyladamantane | [10] |
| CAS Number | 702-77-2 (for the mixture) | [10] |
| Computed XLogP3 | 4.7 | [10] |
| Appearance | Expected to be a solid or oil | |
| Solubility | Insoluble in water, soluble in nonpolar organic solvents | [11] (by analogy) |
Reactivity and Mechanistic Insights
The reactivity of 1-bromo-3-methyladamantane is dominated by the chemistry of the tertiary alkyl halide at a bridgehead position. Nucleophilic substitution reactions proceed via a unimolecular (S_N1) mechanism.
S_N1 Reactivity
The C-Br bond at the bridgehead position is susceptible to cleavage, leading to the formation of a tertiary carbocation. This adamantyl carbocation is stabilized by the electron-donating effect of the alkyl groups of the cage.[12] However, due to the rigid geometry of the adamantane framework, the carbocation cannot achieve perfect planarity, which slightly destabilizes it compared to an acyclic tertiary carbocation.[12][13] Nevertheless, the S_N1 pathway is strongly favored because the backside attack required for an S_N2 reaction is sterically impossible.[12]
The rate-determining step is the formation of the 3-methyl-1-adamantyl cation. This intermediate is then rapidly attacked by a nucleophile. Due to the cage structure, the nucleophile can only attack from the front side, leading to retention of configuration at the reaction center.
Caption: Generalized S_N1 reaction mechanism for 1-bromo-3-methyladamantane.
Spectroscopic and Analytical Characterization
NMR Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be complex due to the rigidity of the cage and the resulting diastereotopic protons. The signals for the adamantane cage protons would appear in the range of 1.5-2.5 ppm. The methyl protons would likely appear as a singlet around 0.9-1.2 ppm.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for the bridgehead carbons and the methylene carbons of the adamantane cage. The carbon bearing the bromine atom would be significantly deshielded, appearing around 60-70 ppm. The carbon with the methyl group would be in the range of 30-40 ppm, and the methyl carbon itself would be around 20-30 ppm.
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| CH₃ | ~0.9 - 1.2 (s, 3H) | ~20 - 30 |
| Adamantane CH | ~1.8 - 2.5 (m) | ~30 - 50 |
| Adamantane CH₂ | ~1.5 - 2.2 (m) | ~35 - 45 |
| C-Br | - | ~60 - 70 |
| C-CH₃ | - | ~30 - 40 |
Mass Spectrometry
Under electron ionization (EI), the mass spectrum of 1-bromo-3-methyladamantane is expected to show a characteristic molecular ion peak with an isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in a ~1:1 ratio).[17] The primary fragmentation pathway would be the loss of the bromine atom to form the stable 3-methyl-1-adamantyl cation, which would likely be the base peak.[17]
-
Molecular Ion (M⁺): A pair of peaks of nearly equal intensity at m/z 228 and 230.
-
Base Peak ([M-Br]⁺): A strong signal at m/z 149, corresponding to the 3-methyl-1-adamantyl cation.
-
Other Fragments: Further fragmentation of the adamantane cage can lead to smaller hydrocarbon fragments.
Synthetic Approaches
The synthesis of 1-bromo-3-methyladamantane typically involves the direct bromination of 1-methyladamantane. This electrophilic substitution targets the tertiary bridgehead protons of the adamantane core. The reaction is often carried out using elemental bromine, sometimes in the presence of a Lewis acid catalyst.[11][18]
Caption: General workflow for the synthesis of 1-bromo-3-methyladamantane.
To obtain the specific (5S,7R) enantiomer, a stereoselective synthesis or chiral resolution would be necessary.[7][8][9] This could involve the use of chiral catalysts or the separation of a racemic mixture using chiral chromatography or by forming diastereomeric derivatives.[19]
Applications in Research and Drug Development
As a chiral, functionalized adamantane derivative, (5S,7R)-1-bromo-3-methyladamantane is a promising building block for the synthesis of novel, complex molecules with potential therapeutic applications.[20] The adamantane scaffold can be used to introduce lipophilicity and rigidity into a drug candidate, potentially improving its pharmacokinetic and pharmacodynamic properties.[2] The specific stereochemistry of the molecule can be exploited to achieve selective interactions with biological targets.[7] Its reactivity via the S_N1 mechanism allows for the introduction of a wide range of nucleophiles at the C1 position, enabling the generation of diverse libraries of chiral adamantane derivatives for screening in drug discovery programs.[1][2]
Conclusion
(5S,7R)-1-bromo-3-methyladamantane is a chiral molecule with a unique set of chemical properties defined by its rigid adamantane core and the stereospecific arrangement of its bromo and methyl substituents. Its reactivity is characterized by the S_N1 mechanism at the bridgehead carbon, providing a reliable route for further functionalization. While specific experimental data for this enantiomer is scarce, a thorough understanding of its properties can be extrapolated from the well-established chemistry of adamantane derivatives. This molecule represents a valuable chiral intermediate for the synthesis of new chemical entities with potential applications in medicinal chemistry and materials science.
References
-
Organic & Biomolecular Chemistry. (2017, March 10). Stereoselective synthesis of novel adamantane derivatives with high potency against rimantadine-resistant influenza A virus strains. RSC Publishing. [Link]
-
Organic & Biomolecular Chemistry. (n.d.). Stereoselective synthesis of novel adamantane derivatives with high potency against rimantadine-resistant influenza A virus strains. RSC Publishing. [Link]
-
ResearchGate. (2017, March 10). (PDF) Stereoselective Synthesis of Novel Adamantane Derivatives with High Potency Against Rimantadine-Resistant Influenza A Virus Strains. [Link]
-
Brainly. (2023, May 30). a) Discuss the reactivities and solvolysis rates of 1-bromoadamantane and 2-bromo-2-methylpropane in terms. [Link]
-
Filo. (2025, September 8). Discuss the Chirality in Substituted Adamantane. [Link]
- Unknown Source. (n.d.). The Position of the Hydroxy Group in the Main Bromantane.
-
Arkat USA. (n.d.). Four-directional synthesis of adamantane derivatives. [Link]
-
MDPI. (2023, November 16). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. [Link]
-
Arkat USA. (n.d.). Four-directional synthesis of adamantane derivatives. [Link]
-
Master Organic Chemistry. (2025, July 3). The SN1 Reaction Mechanism. [Link]
-
Wiley Online Library. (n.d.). Enantioselective Desymmetrization of 1,3‐Disubstituted Adamantane Derivatives. [Link]
-
NIST. (n.d.). 1-Bromoadamantane. WebBook. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 11). The Chemical Properties and Synthesis of 1-Bromoadamantane. [Link]
-
National Institutes of Health. (n.d.). 1-Bromo-3-methyladamantane. PubChem. [Link]
-
National Institutes of Health. (n.d.). Direct radical functionalization methods to access substituted adamantanes and diamondoids. PMC. [Link]
- Unknown Source. (2026, February 15).
-
NIST. (n.d.). 1-Bromoadamantane. WebBook. [Link]
-
National Institutes of Health. (n.d.). 1-Bromoadamantane. PubChem. [Link]
-
SciSpace. (n.d.). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. [Link]
- Unknown Source. (n.d.). adamantanes.
-
Journal of Chemical Health Risks. (2025, October 5). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. [Link]
-
National Institutes of Health. (2023, November 16). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. PMC. [Link]
-
Wikipedia. (n.d.). 1-Bromoadamantane. [Link]
-
Chegg.com. (2020, October 10). Solved Question 3 1 pts When 1-bromoadamantane is placed in. [Link]
-
PubChemLite. (n.d.). 1-bromo-3-ethynyladamantane (C12H15Br). [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Discuss the Chirality in Substituted Adamantane Explain how chirality ar.. [askfilo.com]
- 6. Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework [mdpi.com]
- 7. Stereoselective synthesis of novel adamantane derivatives with high potency against rimantadine-resistant influenza A virus strains - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB00331E [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Stereoselective synthesis of novel adamantane derivatives with high potency against rimantadine-resistant influenza A virus strains - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. 1-Bromo-3-methyladamantane | C11H17Br | CID 429462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
- 12. brainly.com [brainly.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. 1-Bromoadamantane [webbook.nist.gov]
- 15. 1-Bromoadamantane | C10H15Br | CID 79106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. 1-BROMO-3-METHYLADAMANTANE(702-77-2) 1H NMR [m.chemicalbook.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. 1-Bromoadamantane - Wikipedia [en.wikipedia.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. jchr.org [jchr.org]
